2-Cyclopropyl-5-fluoroaniline
Overview
Description
2-Cyclopropyl-5-fluoroaniline is an organic compound with the molecular formula C9H10FN. It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted by a cyclopropyl group and a fluorine atom.
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is through the Suzuki–Miyaura coupling reaction, which involves the reaction of a boronic acid derivative with a halogenated aniline in the presence of a palladium catalyst . The reaction conditions usually include a base, such as potassium carbonate, and a solvent like toluene or ethanol.
Industrial Production Methods: Industrial production of 2-Cyclopropyl-5-fluoroaniline may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the choice of catalysts and reagents can be tailored to minimize costs and environmental impact .
Chemical Reactions Analysis
Types of Reactions: 2-Cyclopropyl-5-fluoroaniline can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form cyclopropyl-fluorobenzene.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Major Products:
Oxidation: Nitro derivatives.
Reduction: Cyclopropyl-fluorobenzene.
Substitution: Various substituted anilines depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a building block in the design of bioactive compounds.
Medicine: Explored for its potential use in the development of pharmaceuticals, particularly as a precursor for drugs targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism by which 2-Cyclopropyl-5-fluoroaniline exerts its effects depends on its application. In medicinal chemistry, it may act by interacting with specific molecular targets, such as enzymes or receptors, to modulate biological pathways. The cyclopropyl and fluorine groups can enhance the compound’s binding affinity and selectivity for these targets, thereby increasing its efficacy .
Comparison with Similar Compounds
- 2-Cyclopropyl-4-fluoroaniline
- 2-Cyclopropyl-6-fluoroaniline
- 2-Cyclopropyl-5-chloroaniline
Comparison: 2-Cyclopropyl-5-fluoroaniline is unique due to the specific positioning of the cyclopropyl and fluorine groups, which can influence its chemical reactivity and biological activity. Compared to its analogs, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for specific applications .
Properties
IUPAC Name |
2-cyclopropyl-5-fluoroaniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10FN/c10-7-3-4-8(6-1-2-6)9(11)5-7/h3-6H,1-2,11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXJWWNLGOYGWJA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=C(C=C(C=C2)F)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10FN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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